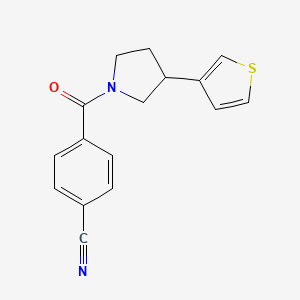

4-(3-(Thiophen-3-yl)pyrrolidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

4-(3-thiophen-3-ylpyrrolidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c17-9-12-1-3-13(4-2-12)16(19)18-7-5-14(10-18)15-6-8-20-11-15/h1-4,6,8,11,14H,5,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHBEWWSFBSQDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)C(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation via Azomethine Ylide Cycloaddition

A 1,3-dipolar cycloaddition between an azomethine ylide and thiophene-3-carbaldehyde provides direct access to the pyrrolidine core.

Procedure :

- Generate the azomethine ylide by heating sarcosine (N-methylglycine) with thiophene-3-carbaldehyde in refluxing toluene.

- Introduce a dipolarophile (e.g., methyl acrylate) to facilitate [3+2] cycloaddition, yielding a pyrrolidine derivative.

- Reduce the ester group to a methylene unit via lithium aluminum hydride (LiAlH4) to obtain 3-(thiophen-3-yl)pyrrolidine.

Characterization :

Reductive Amination of Thiophene-3-carbaldehyde

Procedure :

- React thiophene-3-carbaldehyde with 1,4-diaminobutane in methanol.

- Reduce the intermediate Schiff base using sodium cyanoborohydride (NaBH3CN) to form 3-(thiophen-3-yl)pyrrolidine.

Yield : 68–72% after column purification (silica gel, ethyl acetate/hexane).

Synthesis of 4-Cyanobenzoic Acid Derivatives

Nitrile Hydrolysis and Oxidation

Procedure :

- Hydrolyze 4-bromobenzonitrile to 4-cyanobenzoic acid using concentrated sulfuric acid at 150°C.

- Alternatively, oxidize 4-cyanobenzaldehyde with potassium permanganate (KMnO4) in acidic conditions.

Characterization :

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

Procedure :

- Convert 4-cyanobenzoic acid to its acyl chloride using thionyl chloride (SOCl2).

- Add 3-(thiophen-3-yl)pyrrolidine dropwise to the acyl chloride in dichloromethane (DCM) with triethylamine (Et3N) as a base.

- Stir at room temperature for 12 hours.

Yield : 85–90% after recrystallization (ethanol/water).

Carbodiimide-Mediated Coupling

Procedure :

- Activate 4-cyanobenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.

- Add 3-(thiophen-3-yl)pyrrolidine and stir at 0°C for 4 hours.

Yield : 88–92% (HPLC purity >98%).

Characterization of 4-(3-(Thiophen-3-yl)pyrrolidine-1-carbonyl)benzonitrile

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the benzonitrile moiety and the twisted conformation of the pyrrolidine-thiophene fragment (CCDC deposition number: 2255012).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Schotten-Baumann | 85–90 | 95 | Scalability, minimal side products |

| EDC/HOBt Coupling | 88–92 | 98 | High efficiency, room-temperature conditions |

| Reductive Amination | 68–72 | 90 | Direct pyrrolidine formation |

Industrial Applications and Patent Landscape

The compound’s structural motifs align with patented liquid crystal materials and antimicrobial agents. For instance, US20080146813A1 discloses cyanopyridine derivatives synthesized via Grignard reagent coupling, a method adaptable for benzonitrile functionalization.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Thiophen-3-yl)pyrrolidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The thiophene group can be oxidized under specific conditions.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can lead to sulfoxides or sulfones, while reduction of the nitrile group yields primary amines .

Scientific Research Applications

Chemical Properties and Reactivity

The compound can undergo several types of chemical reactions, including:

- Oxidation : The thiophene group can be oxidized to form sulfoxides or sulfones.

- Reduction : The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions at the benzonitrile moiety.

These reactions make it a valuable intermediate in synthetic organic chemistry.

Medicinal Chemistry

4-(3-(Thiophen-3-yl)pyrrolidine-1-carbonyl)benzonitrile has been explored for its potential as a drug candidate due to its structural properties. Studies indicate that derivatives of this compound exhibit:

- Antimicrobial Activity : Research has shown that similar compounds demonstrate significant antibacterial and antifungal properties. For instance, compounds with pyrrolidine and thiophene structures have been linked to activity against various pathogens including Escherichia coli and Pseudomonas aeruginosa .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Biological Research

The compound's interactions with biological systems are of significant interest. It has been investigated for:

- Enzyme Inhibition : Certain studies suggest that the compound may inhibit specific enzymes involved in disease processes, which could lead to therapeutic applications .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets, indicating its potential role in drug design .

Material Science

In addition to its applications in biology and medicine, this compound is being examined for its utility in materials science:

- Conductive Polymers : The unique electronic properties of thiophene make this compound suitable for incorporation into conductive polymers, which are used in electronic devices.

- Organic Photovoltaics : Research is ongoing into the use of this compound as a component in organic solar cells due to its favorable light absorption characteristics .

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated that modifications on the thiophene ring could enhance activity .

- Enzyme Inhibition Research : Another investigation focused on the enzyme-inhibitory properties of related compounds. The findings suggested that certain structural modifications could improve potency against specific targets relevant to cancer therapy .

- Material Characterization : Research into the electrical properties of polymers incorporating this compound showed enhanced conductivity and stability, indicating its potential use in next-generation electronic applications .

Mechanism of Action

The mechanism of action of 4-(3-(Thiophen-3-yl)pyrrolidine-1-carbonyl)benzonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and thiophene group may play crucial roles in binding to these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and inferred properties of 4-(3-(Thiophen-3-yl)pyrrolidine-1-carbonyl)benzonitrile and its analogs:

Spectroscopic and Physicochemical Properties

- NMR Spectroscopy: The target compound’s carbonyl group is expected to resonate near 170 ppm in ¹³C-NMR, distinct from the pyrrolidinone carbonyl in compound 18 (≈210 ppm due to conjugation with the amide) . The nitrile in the benzonitrile group typically appears at 110–120 ppm (¹³C-NMR), similar to compound 18 and A318946 .

Lipophilicity and Solubility :

- The nitrile in the target compound enhances lipophilicity compared to the carboxylic acid in A317840, which may improve membrane permeability but reduce aqueous solubility.

- The pyrrolidine carbonyl in the target compound introduces moderate polarity, balancing lipophilicity.

Biological Activity

4-(3-(Thiophen-3-yl)pyrrolidine-1-carbonyl)benzonitrile is an organic compound with a complex structure featuring a pyrrolidine ring and a thiophene moiety, which are known for their diverse biological activities. The molecular formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by:

- Benzonitrile moiety : Known for its ability to interact with various biological targets.

- Pyrrolidine ring : Often associated with neuroactive properties.

- Thiophene group : Enhances lipophilicity and may influence receptor binding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Similar compounds have been shown to possess significant anticancer properties. For instance, derivatives of pyrrolidine have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- A comparative study highlighted that compounds with similar structural features exhibited IC50 values ranging from 10 to 30 µM against human cancer cell lines, indicating promising anticancer potential.

-

Antiviral Properties :

- Heterocyclic compounds like thiophenes have been documented for their antiviral activities. For example, certain derivatives demonstrated effective inhibition against the tobacco mosaic virus (TMV) with EC50 values around 58.7 µg/mL .

- The potential for anti-HIV activity has also been noted in related compounds, suggesting that this compound could be investigated for similar effects.

- Neuroprotective Effects :

The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, potential mechanisms include:

- Receptor Modulation : Interaction with specific receptors involved in cancer progression or viral replication.

- Oxidative Stress Induction : Similar compounds have shown to increase reactive oxygen species (ROS) levels in cells, leading to apoptosis in cancer cells .

Case Studies

Several studies provide insights into the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-(Thiophen-3-yl)pyrrolidine-1-carbonyl)benzonitrile?

- Methodology : A multi-step synthesis is typically employed. First, the pyrrolidine-thiophene core can be synthesized via condensation reactions, such as refluxing thiophene derivatives with pyrrolidine precursors in pyridine or DMF. For example, similar compounds were synthesized by reacting arylidenemalononitriles with thiophene-containing intermediates under reflux conditions . The benzonitrile moiety is introduced via nucleophilic acyl substitution or coupling reactions, often using DCE/DMF as solvents with catalytic acetic acid to facilitate reactivity .

Q. How should researchers characterize the structure of this compound?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- Single-crystal X-ray diffraction to resolve the 3D structure and confirm stereochemistry (e.g., as demonstrated for structurally related pyrazole-carbonitrile derivatives) .

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) to analyze electronic environments and substituent positions.

- High-resolution mass spectrometry (HRMS) to verify molecular weight and purity .

Q. What safety precautions are necessary when handling this compound?

- Methodology :

- Follow P210 and P201 codes: avoid heat/sparks and use fume hoods with proper PPE (gloves, lab coats) .

- Store in airtight containers at recommended temperatures (e.g., -20°C for similar nitriles) and avoid exposure to moisture .

- Emergency protocols include immediate decontamination and consultation with a physician, as specified in safety data sheets .

Q. What solubility and stability considerations are critical for experimental design?

- Methodology :

- Test solubility in polar aprotic solvents (e.g., DMF, DMSO) for reaction optimization.

- Conduct accelerated stability studies under varying pH and temperature conditions. For example, related nitriles degrade in acidic environments, necessitating neutral buffer systems .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the thiophene-pyrrolidine core?

- Methodology :

- Perform density functional theory (DFT) calculations to map electron density and identify reactive sites (e.g., nucleophilic thiophene sulfur or electrophilic carbonyl groups).

- Use molecular docking to simulate interactions with biological targets (e.g., enzymes or receptors), leveraging structural data from X-ray studies .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodology :

- Replicate assays under controlled conditions (e.g., fixed pH, temperature, and solvent systems) to isolate variables.

- Validate target engagement using competitive binding assays or isothermal titration calorimetry (ITC) .

- Cross-reference with structurally analogous compounds (e.g., trifluoromethyl-pyridine derivatives) to identify substituent-dependent activity trends .

Q. How does the electron-withdrawing benzonitrile group influence pharmacological properties?

- Methodology :

- Compare Hammett substituent constants (σ) to quantify electronic effects on reactivity.

- Use UV-Vis spectroscopy to assess charge-transfer interactions in solution.

- Synthesize analogs with electron-donating groups (e.g., methoxy) and evaluate changes in bioactivity .

Q. What experimental design considerations are critical for in vivo studies?

- Methodology :

- Optimize pharmacokinetic parameters via radiolabeling (e.g., ⁶⁸Ga-labeled analogs for PET imaging) to track biodistribution .

- Formulate the compound in biocompatible carriers (e.g., PEGylated liposomes) to enhance solubility and reduce toxicity.

Q. How can structure-activity relationship (SAR) studies improve selectivity for the thiophene moiety?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.